4-[(E)-(2,5-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide
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Overview
Description
4-(2,5-Dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a diazenyl group attached to a dichlorophenyl ring, along with diphenyl and carbothioamide groups, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
The synthesis of 4-(2,5-dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide typically involves multiple steps. One common method starts with the preparation of the diazenyl intermediate, which is then reacted with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
4-(2,5-Dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
4-(2,5-Dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 4-(2,5-dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
4-(2,5-Dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide can be compared with other similar compounds, such as:
4-[(E)-(2,5-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide: This compound has a similar structure but with dimethyl groups instead of diphenyl groups.
1-(4-amino-3,5-dichlorophenyl)ethan-1-one: Another related compound with different functional groups. The uniqueness of 4-(2,5-dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
58285-68-0 |
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Molecular Formula |
C22H15Cl2N5S |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenyl)diazenyl]-3,5-diphenylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C22H15Cl2N5S/c23-16-11-12-17(24)18(13-16)26-27-20-19(14-7-3-1-4-8-14)28-29(22(25)30)21(20)15-9-5-2-6-10-15/h1-13H,(H2,25,30) |
InChI Key |
TYEJUXFAUABZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C(=S)N)C3=CC=CC=C3)N=NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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